molecular formula C18H14N4OS B496459 3-(2-methoxyphenyl)-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine CAS No. 875005-71-3

3-(2-methoxyphenyl)-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine

Cat. No.: B496459
CAS No.: 875005-71-3
M. Wt: 334.4g/mol
InChI Key: JYVASSAUPXKSPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxyphenyl)-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine is a heterocyclic compound that belongs to the class of triazolo-thiadiazepines. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-methoxybenzaldehyde under reflux conditions in the presence of a catalytic amount of piperidine . The reaction is carried out in ethanol, and the product is obtained in moderate yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

3-(2-Methoxyphenyl)-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell proliferation, respectively . This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit both PARP-1 and EGFR enzymes sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .

Properties

CAS No.

875005-71-3

Molecular Formula

C18H14N4OS

Molecular Weight

334.4g/mol

IUPAC Name

3-(2-methoxyphenyl)-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine

InChI

InChI=1S/C18H14N4OS/c1-23-15-10-6-5-9-14(15)17-20-21-18-22(17)19-12-11-16(24-18)13-7-3-2-4-8-13/h2-12H,1H3

InChI Key

JYVASSAUPXKSPS-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NN=C3N2N=CC=C(S3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1C2=NN=C3N2N=CC=C(S3)C4=CC=CC=C4

Origin of Product

United States

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